(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide, also known as CFMP, is a small molecule organic compound that has been extensively studied for its potential therapeutic applications in various diseases. CFMP belongs to the class of cyanoenones, which are known to possess anti-inflammatory, antioxidant, and cytoprotective properties.
Mechanism Of Action
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide exerts its therapeutic effects by modulating the activity of various transcription factors and signaling pathways. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective responses. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.
Biochemical And Physiological Effects
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to possess anti-inflammatory, antioxidant, and cytoprotective properties. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to modulate the activity of various transcription factors and signaling pathways, which are involved in the pathogenesis of various diseases. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to protect against oxidative stress, inflammation, and cell death.
Advantages And Limitations For Lab Experiments
The advantages of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide for lab experiments include its high purity, high yield, and well-established synthesis method. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide is also stable under various conditions, which makes it suitable for various experiments. The limitations of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide for lab experiments include its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide. One direction is to explore the potential therapeutic applications of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to elucidate the molecular mechanisms underlying the therapeutic effects of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide. Further studies are also needed to optimize the synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide and to develop new derivatives of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide with improved properties.
Synthesis Methods
The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide involves the reaction between furan-2-carbaldehyde and (3-methylphenyl)acetonitrile in the presence of a base. The resulting intermediate is then treated with propargylamine to obtain the final product. The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been optimized to yield high purity and high yield.
Scientific Research Applications
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to possess anti-inflammatory, antioxidant, and cytoprotective properties. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to modulate the activity of various transcription factors and signaling pathways, which are involved in the pathogenesis of various diseases.
properties
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-4-2-5-13(8-11)17-15(18)12(10-16)9-14-6-3-7-19-14/h2-9H,1H3,(H,17,18)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTSGSUXMSMEHN-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide |
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